molecular formula C10H19F3N2 B13964028 N-((1-(trifluoromethyl)piperidin-3-yl)methyl)propan-2-amine

N-((1-(trifluoromethyl)piperidin-3-yl)methyl)propan-2-amine

Cat. No.: B13964028
M. Wt: 224.27 g/mol
InChI Key: GISCAXQISVXXJU-UHFFFAOYSA-N
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Description

N-((1-(trifluoromethyl)piperidin-3-yl)methyl)propan-2-amine is a compound that features a piperidine ring substituted with a trifluoromethyl group and a propan-2-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(trifluoromethyl)piperidin-3-yl)methyl)propan-2-amine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the Propan-2-Amine Moiety: This step involves the reaction of the piperidine derivative with a suitable amine precursor under conditions that promote nucleophilic substitution.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of catalytic systems may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-((1-(trifluoromethyl)piperidin-3-yl)methyl)propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amine or piperidine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-((1-(trifluoromethyl)piperidin-3-yl)methyl)propan-2-amine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its effects on the central nervous system.

    Biological Studies: It is used in studies exploring its interaction with biological targets, such as receptors and enzymes.

    Industrial Applications: The compound may be utilized in the synthesis of other complex molecules, serving as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-((1-(trifluoromethyl)piperidin-3-yl)methyl)propan-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross biological membranes more easily. The piperidine ring may interact with neurotransmitter receptors, modulating their activity and leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-(trifluoromethyl)piperidin-4-yl)methyl)propan-2-amine
  • N-((1-(trifluoromethyl)pyrrolidin-3-yl)methyl)propan-2-amine
  • N-((1-(trifluoromethyl)piperidin-3-yl)methyl)butan-2-amine

Uniqueness

N-((1-(trifluoromethyl)piperidin-3-yl)methyl)propan-2-amine is unique due to the specific positioning of the trifluoromethyl group on the piperidine ring, which can significantly influence its pharmacokinetic and pharmacodynamic properties. This structural feature may result in distinct biological activities compared to other similar compounds.

Properties

Molecular Formula

C10H19F3N2

Molecular Weight

224.27 g/mol

IUPAC Name

N-[[1-(trifluoromethyl)piperidin-3-yl]methyl]propan-2-amine

InChI

InChI=1S/C10H19F3N2/c1-8(2)14-6-9-4-3-5-15(7-9)10(11,12)13/h8-9,14H,3-7H2,1-2H3

InChI Key

GISCAXQISVXXJU-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC1CCCN(C1)C(F)(F)F

Origin of Product

United States

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